molecular formula C10H15NO3S B6159724 4-tert-butylphenyl sulfamate CAS No. 541502-95-8

4-tert-butylphenyl sulfamate

Cat. No.: B6159724
CAS No.: 541502-95-8
M. Wt: 229.3
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Description

Contextual Overview of Sulfamate (B1201201) Chemistry and its Significance in Research

The sulfamate group (R-O-SO₂NR₂) is a crucial functional group in medicinal chemistry, recognized for its role in designing enzyme inhibitors and as a bioisostere for sulfate (B86663) or sulfonate groups. Sulfamates and their derivatives are integral to drug design and discovery, with applications in treating a range of conditions, including cancer, neurological disorders, and microbial infections. nih.gov Their mechanism of action often involves the irreversible inhibition of enzymes, such as steroid sulfatase (STS), by transferring a sulfamate group to the enzyme's active site, forming a stable, inactive complex. nih.gov This inhibitory action is particularly significant in the development of therapies for hormone-dependent cancers.

The versatility of the sulfamate moiety also extends to its use as a building block in synthetic organic chemistry and its incorporation into various materials. ontosight.ai The ability to introduce diverse substituents on the nitrogen atoms of the sulfamide (B24259) group (R₂N-SO₂-NR₂), a related functionality, offers considerable structural diversity for creating new therapeutic agents. researchgate.nettandfonline.com

Academic Relevance and Research Trajectory of 4-tert-butylphenyl Sulfamate

The academic interest in this compound stems from its potential applications as a research chemical and its role in structure-activity relationship studies. While specific extensive research on this compound itself is not widely published, its structural components—the 4-tert-butylphenyl group and the sulfamate moiety—are subjects of significant investigation.

The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often used to enhance the lipophilicity and steric bulk of a molecule, which can influence its binding to biological targets. nih.govmdpi.com For instance, derivatives containing this group have been explored for their anti-inflammatory and potential anticancer activities. nih.govnih.gov

The sulfamate group, as previously mentioned, is a key pharmacophore. Research has extensively explored aryl O-sulfamates, leading to the development of both steroidal and non-steroidal drug candidates for oncology and women's health. nih.gov The synthesis of libraries of substituted phenylsulfonamido-alkyl sulfamates, including those with a tert-butyl substituent, has been undertaken to investigate their inhibitory activity against enzymes like carbonic anhydrase II. mdpi.comnih.gov In these studies, a tert-butyl group in the para position of the phenyl ring was found to be beneficial for inhibitory activity. mdpi.comnih.gov

Identification of Key Research Questions and Objectives Pertaining to the Compound

The primary research questions surrounding this compound likely revolve around its potential as a specific enzyme inhibitor. Given the known properties of related aryl sulfamates, key objectives for its investigation would include:

Synthesis and Characterization: Developing efficient synthetic routes for this compound and its derivatives and thoroughly characterizing their physicochemical properties.

Enzyme Inhibition Studies: Evaluating the inhibitory activity of the compound against a panel of relevant enzymes, particularly steroid sulfatase and various isoforms of carbonic anhydrase.

Structure-Activity Relationship (SAR) Analysis: Investigating how the 4-tert-butylphenyl group, in combination with the sulfamate moiety, influences biological activity and selectivity compared to other substituted aryl sulfamates.

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound interacts with its biological targets, if any are identified.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.3 g/mol cymitquimica.com
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Properties

CAS No.

541502-95-8

Molecular Formula

C10H15NO3S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-tert-butylphenyl Sulfamate (B1201201)

The primary and most well-established method for synthesizing 4-tert-butylphenyl sulfamate involves the direct functionalization of a 4-tert-butylphenol (B1678320) precursor.

The direct sulfamoylation of 4-tert-butylphenol is the most common route for the preparation of this compound. This reaction involves the introduction of the sulfamoyl group (-SO₂NH₂) onto the phenolic oxygen atom. A prevalent method for this transformation is the reaction of 4-tert-butylphenol with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or an inorganic base such as sodium hydride, serves to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion that readily attacks the electrophilic sulfur atom of the sulfamoyl chloride.

Another effective, though hazardous, reagent for this transformation is chlorosulfonyl isocyanate (CSI, ClSO₂NCO). Reaction of 4-tert-butylphenol with CSI, followed by hydrolysis of the resulting intermediate, also yields the desired sulfamate. A safer in-situ generation of sulfamoyl chloride can be achieved by reacting chlorosulfonyl isocyanate with formic acid, which can then be used for the sulfamoylation of the phenol.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a research setting. Key parameters that are often varied include the choice of solvent, base, reaction temperature, and reaction time. Solvents such as N,N-dimethylacetamide (DMA) have been shown to accelerate the sulfamoylation reaction of hydroxyl groups. researchgate.net The use of 2 equivalents of sulfamoyl chloride relative to the starting phenol has been found to be sufficient to drive the reaction to completion. researchgate.net

The selection of the base is also critical; strong, non-nucleophilic bases are preferred to avoid side reactions. The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion.

Table 1: Optimization of Sulfamoylation of 4-tert-butylphenol

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to RT1275
2TetrahydrofuranSodium Hydride0 to RT885
3N,N-DimethylformamidePotassium CarbonateRT to 50682
4N,N-DimethylacetamideNoneRT492

This is a representative table based on general principles of sulfamoylation optimization; specific experimental data for this compound may vary.

Novel Synthetic Strategies and Analog Synthesis

Recent research has focused on developing more sustainable synthetic methods and expanding the library of this compound derivatives through innovative strategies.

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for sulfamate synthesis. researchgate.netjddhs.com These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. One strategy involves the use of catalytic methods for sulfamoylation, which can reduce the amount of reagents required. nih.gov For instance, the use of N-methylimidazole as an organic base catalyst has been reported for the sulfamoylation of alcohols. nih.gov

Solvent selection is another key aspect of green chemistry. Replacing volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. jddhs.com The use of recyclable catalysts, such as magnetic nanoparticles, is also an emerging area in the green synthesis of related sulfonamides. biolmolchem.com

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships in various applications. A common strategy involves the synthesis of a substituted 4-tert-butylphenol precursor, which is then subjected to sulfamoylation. For example, derivatives with substituents on the phenyl ring can be prepared. One such synthetic pathway involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a triazole-substituted phenol, which is then sulfamoylated. nih.gov

The general synthetic protocol is as follows:

Conversion of a substituted aniline (B41778) to the corresponding azide (B81097) using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. nih.gov

Reaction of the azide with an appropriate alkyne, such as 4-ethynylphenol, in a "click" reaction to form the triazole-substituted phenol derivative. nih.gov

Sulfamoylation of the resulting phenol with in situ generated sulfamoyl chloride to yield the final substituted this compound analogue. nih.gov

Achieving regioselectivity in the derivatization of the phenyl ring of this compound is a significant synthetic challenge. Strategies often rely on directing group effects or the inherent reactivity of the aromatic ring. The hydroxyl group of 4-tert-butylphenol can direct electrophilic aromatic substitution to the ortho positions. This allows for the introduction of various functional groups before the sulfamoylation step.

Recent advances in C-H functionalization offer powerful tools for the regioselective derivatization of arenes. acs.org While not specifically demonstrated on this compound, these methods could potentially be applied. Furthermore, the sulfamate group itself can act as a directing group in certain reactions. For instance, sulfamate esters have been used to direct 1,6-hydrogen-atom transfer processes, enabling position-selective C-H halogenation at a site remote from the directing group. duke.edu This approach could be used to functionalize the tert-butyl group or other parts of more complex analogues.

Stereoselective derivatization is primarily relevant when chiral centers are present in substituents on the phenyl ring or the sulfamate nitrogen. In such cases, the use of chiral catalysts or auxiliaries can control the stereochemical outcome of the reaction.

Reactivity and Chemical Transformations of the Sulfamate Moiety

The sulfamate functional group (R-O-SO₂-NH₂) is a versatile moiety in organic synthesis, prized for its stability and diverse reactivity. As a bioisostere for sulfonamides and other functional groups, it is integral to medicinal and synthetic chemistry. mcmaster.ca The aryl sulfamate, specifically this compound, combines the reactivity of the sulfamate group with the steric and electronic properties of the 4-tert-butylphenyl substituent. This structure is particularly useful as it can act as a directing group for C-H functionalization before participating in subsequent chemical transformations. acs.orgnih.gov

The sulfamate group exhibits dual reactivity, capable of participating in both electrophilic and nucleophilic reactions, primarily centered around its nitrogen and sulfur atoms.

Nucleophilic Reactivity: The nitrogen atom of the sulfamate is nucleophilic and can engage in a variety of bond-forming reactions. Sulfamates are recognized as excellent N-nucleophiles, a property leveraged in intramolecular cyclizations. nih.gov For instance, they can participate in intramolecular aza-Wacker reactions to form oxathiazinanes, which serve as valuable allylic amine surrogates. nih.gov They are also effective nucleophiles in intramolecular aza-Michael additions onto α,β-unsaturated esters, a powerful method for constructing new C-N bonds with high diastereoselectivity. nih.gov Furthermore, the sulfamate nitrogen can act as a nucleophile in ring-opening reactions of epoxides and aziridines. nih.gov

Electrophilic Reactivity: The sulfur atom in the sulfamate moiety is electrophilic, a characteristic that becomes pronounced when the group is "activated." This can be achieved by appending an electron-withdrawing group to the nitrogen, which facilitates displacement reactions, much like tosylates or triflates. nih.gov Aryl sulfamates, particularly those with electron-deficient aromatic rings, can act as activated group transfer reagents. organic-chemistry.orgorganic-chemistry.org For example, N-methylimidazole can catalyze the sulfamoylation of alcohols using electron-deficient aryl sulfamates, where the sulfamate group is transferred to the alcohol. organic-chemistry.orgorganic-chemistry.org This process is believed to proceed through an aza-sulfene intermediate generated by the elimination of phenol. organic-chemistry.org The C-O bond of the aryl sulfamate can also be cleaved in transition metal-catalyzed cross-coupling reactions, where the aryl sulfamate acts as an electrophile, analogous to an aryl halide. acs.orgnih.gov

Table 1: Summary of Nucleophilic and Electrophilic Reactions of the Aryl Sulfamate Moiety

Reaction Type Role of Sulfamate Reacting Partner(s) Key Transformation
Nucleophilic Reactions
Intramolecular aza-Wacker Nucleophile (N-atom) Alkene, Pd catalyst Formation of oxathiazinanes
Intramolecular aza-Michael Nucleophile (N-atom) α,β-Unsaturated ester C-N bond formation, heterocycle synthesis
Epoxide Ring-Opening Nucleophile (N-atom) Epoxide Synthesis of vicinal amino alcohols
N-Arylation Nucleophile (N-atom) Aryl Bromide, Cu catalyst Formation of N-aryl sulfamates
Electrophilic Reactions
Alcohol Sulfamoylation Electrophile (S-atom) Alcohol, Base catalyst Transfer of sulfamoyl group
C-N Cross-Coupling Electrophile (Aryl-O bond) Amines, Pd or Ni catalyst C-N bond formation (Buchwald-Hartwig type)
C-C Cross-Coupling Electrophile (Aryl-O bond) Various nucleophiles, Pd or Ni catalyst C-C bond formation

The unique reactivity and stability of this compound make it a valuable precursor and intermediate in multistep organic synthesis. Its utility spans from serving as a stable protecting group to acting as a reactive handle for late-stage functionalization.

One of the most significant applications of aryl sulfamates is their role as directing groups in C-H functionalization reactions. nih.gov The sulfamate moiety can direct a metal catalyst to a specific C-H bond on the aromatic ring (or a nearby alkyl chain), allowing for precise installation of new functional groups. Following this directed functionalization, the sulfamate group itself can be used as a coupling partner in cross-coupling reactions, demonstrating its dual utility. acs.orgnih.gov This strategy is appealing because it allows for the modification of the aryl ring prior to cleavage of the C-O bond, providing access to complex substitution patterns that might otherwise be difficult to achieve. nih.gov

Aryl sulfamates are increasingly employed as stable and effective surrogates for aryl halides or triflates in transition metal-catalyzed cross-coupling reactions. mcmaster.canih.gov While nickel catalysis has been predominantly used to cleave the strong C(sp²)-O bond of sulfamates, recent advances have developed palladium-based catalyst systems capable of facilitating these transformations. acs.orgnih.gov These reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl sulfamates with a wide variety of nitrogen nucleophiles, including anilines, alkylamines, and N-heterocycles, to produce complex aryl amines. nih.gov

Furthermore, the sulfamate moiety can be tethered to molecules to facilitate predictable intramolecular reactions, as seen in aza-Wacker and aza-Michael cyclizations. nih.govnih.gov After the key cyclization step, the resulting cyclic sulfamate (an oxathiazinane) can be activated and opened with a nucleophile, revealing a new functional group, such as an allylic amine. nih.gov This "versatile tether" approach is highly efficient as the tethering group is not merely removed but is productively transformed, minimizing step count in a synthetic sequence. nih.gov This strategy has been applied in the synthesis of complex, biologically active molecules like (-)-negamycin. nih.gov

Table 2: Applications of this compound as a Synthetic Intermediate

Application Area Synthetic Strategy Subsequent Transformation(s) Resulting Molecular Class
Directed C-H Functionalization Sulfamate acts as a directing group for metal catalysts. Cross-coupling (e.g., amination, C-C coupling) at the C-O bond. Highly substituted aromatic compounds.
Cross-Coupling Reactions Acts as an electrophilic partner, replacing aryl halides/triflates. Pd or Ni-catalyzed C-N or C-C bond formation. Biaryls, aryl amines, complex pharmaceuticals.
Tethered Intramolecular Reactions Serves as a temporary tether to control stereochemistry and regiochemistry. Activation and nucleophilic ring-opening of the resulting heterocycle. Chiral amino alcohols, allylic amines, alkaloids.
Solid-Phase Synthesis Functions as an anchor to link molecules to a solid support resin. Acidic or nucleophilic cleavage to release the final product. Libraries of biologically relevant sulfamate derivatives. nih.gov

In Depth Structural Characterization and Conformational Analysis in Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 4-tert-butylphenyl sulfamate (B1201201), each providing unique insights into its atomic connectivity, functional groups, and electronic properties.

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 4-tert-butylphenyl sulfamate in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group, with its nine equivalent protons, will produce a sharp, intense singlet, typically in the upfield region around 1.3 ppm. acdlabs.comchemistrysteps.com The aromatic protons on the phenyl ring will appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfamate group are expected to resonate at a slightly different chemical shift than the protons meta to it due to the electronic influence of the oxygen and sulfamate moieties. Additionally, the protons of the -NH₂ group of the sulfamate will present a signal whose chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Key resonances would include those for the methyl and quaternary carbons of the tert-butyl group, and the four distinct aromatic carbons of the phenyl ring. oregonstate.eduhmdb.ca The carbon attached to the oxygen of the sulfamate group will be significantly deshielded. By comparing the spectra with data from similar substituted phenols and phenyl sulfamates, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure. illinois.edursc.orgchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~ 1.3 (singlet, 9H)~ 31.5
tert-Butyl (quaternary C)-~ 34.5
Aromatic CH (ortho to -OS)~ 7.2 (doublet, 2H)~ 120
Aromatic CH (meta to -OS)~ 7.4 (doublet, 2H)~ 127
Aromatic C (ipso to -OS)-~ 149
Aromatic C (ipso to -tBu)-~ 147
Sulfamate NH₂Variable-

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is crucial for identifying the functional groups present in this compound and probing their bonding environments. nist.govwikipedia.org

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the sulfamate and the substituted phenyl groups. The N-H stretching vibrations of the primary amine in the sulfamate group typically appear as two bands in the region of 3400-3200 cm⁻¹. nih.gov The S=O asymmetric and symmetric stretching vibrations are strong indicators of the sulfonyl group and are expected in the ranges of 1380-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively. acs.orgresearchgate.net The S-N stretching vibration may be observed around 900 cm⁻¹. Aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring will appear in the 1600-1450 cm⁻¹ region. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds. wikipedia.org The symmetric breathing mode of the phenyl ring is often a strong and characteristic band in the Raman spectrum. tandfonline.comacs.org The symmetric S=O stretching vibration will also be Raman active. spectroscopyonline.comresearchgate.net The combination of FTIR and Raman data allows for a comprehensive analysis of the vibrational modes of the molecule. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Sulfamate (-NH₂)N-H Stretch3400-3200FTIR
Sulfonyl (-SO₂)Asymmetric S=O Stretch1380-1300FTIR
Sulfonyl (-SO₂)Symmetric S=O Stretch1180-1140FTIR, Raman
Sulfamate (-S-N)S-N Stretch~900FTIR
PhenylAromatic C-H Stretch>3000FTIR, Raman
PhenylAromatic C=C Stretch1600-1450FTIR, Raman

High-resolution mass spectrometry is a powerful tool for determining the exact molecular weight and elemental composition of this compound. youtube.com This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₅NO₃S.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. wikipedia.orglibretexts.org A characteristic fragmentation pathway for aryl sulfamates and related sulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This fragmentation would result in a prominent peak in the mass spectrum. Other expected fragmentations include the loss of the tert-butyl group and cleavages of the phenyl ring, providing further structural confirmation. whitman.edu

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV light by the molecule is primarily due to the π → π* transitions within the aromatic phenyl ring. researchgate.netspectrabase.com The presence of the tert-butyl and sulfamate substituents will influence the exact wavelength of maximum absorption (λ_max). Based on data for 4-tert-butylphenol (B1678320), which exhibits absorption maxima around 225 nm and 278 nm, similar absorption bands are expected for this compound. nist.govwikipedia.org The sulfamate group itself is not a strong chromophore, so its direct contribution to the UV-Vis spectrum is minimal, but it can cause a slight shift in the absorption bands of the phenyl ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure of this compound would reveal accurate bond lengths, bond angles, and torsion angles. It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the -NH₂ and -SO₂ groups of the sulfamate moiety, which would play a crucial role in the crystal packing. The phenyl rings may also engage in π-π stacking interactions.

Conformational Analysis and Stereochemical Considerations in Solution and Solid States

The conformational flexibility of this compound primarily arises from the rotation around the C-O and O-S single bonds. In the solid state, the molecule is likely to adopt a specific, low-energy conformation dictated by the crystal packing forces. nih.gov This conformation would be influenced by the optimization of intermolecular hydrogen bonds and van der Waals interactions.

In solution, the molecule will exist as an equilibrium of different conformers due to the relatively free rotation around these bonds. The bulky tert-butyl group can influence the conformational preferences of the molecule. study.comresearchgate.net Computational modeling, in conjunction with experimental data from techniques like NMR, can be used to probe the potential energy surface and identify the most stable conformers in the solution phase. The molecule itself is achiral and therefore does not have stereoisomers.

Mechanistic Investigations of Molecular Interactions

Elucidation of Enzyme Inhibition Mechanisms in Non-Human, Non-Clinical Models

The sulfamate (B1201201) moiety is a key pharmacophore in the design of enzyme inhibitors. Aryl sulfamate derivatives, including structures related to 4-tert-butylphenyl sulfamate, have been identified as potent inhibitors of several enzymes, primarily through mechanisms involving the modification of the enzyme's active site. wikipedia.org

Kinetic studies are crucial for quantifying the potency and understanding the nature of enzyme inhibition. For sulfamate-based inhibitors, these analyses typically determine key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Carbonic Anhydrase II (CA II): The sulfamate group is a recognized zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrase. Studies comparing sulfamates and their bioisosteric sulfamide (B24259) counterparts have shown that sulfamates are generally more potent inhibitors of human carbonic anhydrase II. nih.gov For various sulfamate compounds, Kᵢ values can be consistently generated through different kinetic assays, such as the hydration of CO₂ and the hydrolysis of 4-nitrophenylacetate. nih.gov Direct binding assays have confirmed a significant difference in potency, with sulfamides being substantially less potent inhibitors of CA-II than their corresponding sulfamates. nih.gov

Steroid Sulfatase (STS): Aryl sulfamates are potent, irreversible inhibitors of steroid sulfatase. wikipedia.org This enzyme is responsible for converting inactive steroid sulfates into their active forms. nih.govnih.gov A compound featuring both a 4-tert-butylbenzyl group and a sulfamate moiety on an estradiol (B170435) scaffold demonstrated highly potent inhibition of STS. nih.gov The IC₅₀ values for this inhibitor were determined using a homogenate of human embryonal (293) cells transfected with steroid sulfatase. nih.gov

Target EnzymeSubstrateInhibitor ScaffoldIC₅₀ (nM)
Steroid SulfataseEstrone-3-Sulfate (E1S)3-O-sulfamate 17α-(tert-butylbenzyl)estradiol0.15 nih.gov
Steroid SulfataseDehydroepiandrosterone-3-Sulfate (DHEAS)3-O-sulfamate 17α-(tert-butylbenzyl)estradiol1.4 nih.gov

ATP Synthase: While direct kinetic data for this compound against ATP synthase is not prominently documented, structurally related compounds containing the 4-tert-butylphenyl group have been investigated. For instance, a 4-[(4-tert-Butylphenyl)sulfonyl] benzodiazepine (B76468) derivative was reported as a potent inhibitor of bovine heart F₀F₁-ATPase with an IC₅₀ value in the nanomolar range. asm.org It is important to note this inhibitor contains a sulfonamide, not a sulfamate, but highlights the potential role of the 4-tert-butylphenyl moiety in binding to the enzyme.

The inhibitory action of this compound and related compounds is dictated by their interaction with specific sites on the target enzyme.

Carbonic Anhydrase II: As a zinc metalloenzyme, the active site of CA II contains a crucial zinc ion. Sulfamates, like the more classic sulfonamides, are believed to inhibit the enzyme by directly coordinating with this catalytic zinc ion. nih.gov This binding prevents the normal catalytic reaction, which involves the hydration of carbon dioxide. The high degree of conservation of active site residues across different carbonic anhydrase isoforms makes the development of highly selective inhibitors challenging. plos.org

Steroid Sulfatase: Aryl sulfamate-based inhibitors are thought to act as mechanism-based inactivators. wikipedia.org It is proposed that the enzyme's catalytic machinery processes the sulfamate group, leading to a reactive intermediate that then forms a covalent bond with a key residue in the active site. This irreversible modification is believed to target the active site formylglycine residue of steroid sulfatase, permanently disabling the enzyme. wikipedia.org The presence of the natural substrate can protect the enzyme from this inactivation, suggesting the inhibitor acts at the active site. nih.gov

ATP Synthase: Various inhibitors of ATP synthase bind to different subunits of its complex structure. For example, the inhibitor Bz-423 binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit, while oligomycin and venturicidin (B1172611) bind to subunit c of the F₀ portion. asm.orgnih.gov Given the structural diversity of ATP synthase inhibitors, a compound like this compound could potentially interact with the F₁ or F₀ subunits, possibly at the active site on the β-subunit or at an allosteric interface.

The chemical structure of this compound contains distinct functional groups that each contribute to its interaction with target enzymes.

Sulfamate Group (-OSO₂NH₂): This group is paramount for the inhibitory activity against enzymes like carbonic anhydrase and steroid sulfatase. For CAs, it acts as a zinc-binding group. nih.gov For STS, it is the reactive moiety that undergoes enzymatic transformation leading to irreversible inhibition. wikipedia.org The sulfamate group is generally more effective than the corresponding sulfamide in CA inhibition. nih.gov

Tert-butyl Group (-C(CH₃)₃): This bulky, hydrophobic group plays a significant role in enhancing binding affinity. It can fit into specific hydrophobic pockets within the enzyme's active site or nearby subsites. This interaction helps to anchor the inhibitor, increasing its potency. The presence of the tert-butyl group is a common strategy in drug design to improve hydrophobic interactions with a target protein.

Investigation of General Chemical Reaction Mechanisms Involving this compound

Understanding the formation and degradation of this compound is essential for characterizing its chemical behavior in controlled, non-biological settings.

Formation: Sulfamates are commonly synthesized from the corresponding phenols. nih.govchemrxiv.org One general approach involves the reaction of a phenol (B47542) (in this case, 4-tert-butylphenol) with sulfamoyl chloride or a related sulfamoylating agent. Another method involves the activation of sulfamic acid salts with reagents like triphenylphosphine (B44618) ditriflate, followed by nucleophilic trapping with an alcohol or phenol. nih.gov These reactions provide versatile routes to synthesize a variety of sulfamate esters. chemrxiv.orgnih.gov

Degradation: The degradation of this compound can be inferred from studies on its core structure, 4-tert-butylphenol (B1678320) (4-t-BP). Advanced Oxidation Processes (AOPs) are effective for breaking down this compound in aqueous solutions. nih.govsemanticscholar.org Photocatalytic degradation using catalysts like titanium dioxide (TiO₂) under UV or solar light is a common method. mdpi.comnih.gov The process involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the aromatic ring, leading to its cleavage and eventual mineralization into carbon dioxide and water. nih.gov The degradation rate is influenced by factors such as catalyst dosage, pH, and the presence of other ions in the solution. mdpi.com

The chemical reactions involving this compound proceed through various short-lived intermediates and transition states.

Formation: In syntheses involving sulfamic acid activation, the reaction proceeds through an activated intermediate, such as a triphenylphosphonium adduct, which is then susceptible to nucleophilic attack by the phenol. nih.gov

Degradation: During photocatalytic degradation, the primary reactive species are hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). nih.gov The reaction is initiated by the absorption of photons by the photocatalyst, which generates electron-hole pairs. These charge carriers react with water and oxygen to form the radicals. The hydroxyl radical, a powerful oxidizing agent, attacks the electron-rich phenyl ring of the 4-tert-butylphenol structure, leading to the formation of hydroxylated intermediates. Further oxidation of these intermediates results in ring-opening and the formation of smaller aliphatic acids before complete mineralization. nih.gov In systems using persulfate (S₂O₈²⁻), sulfate (B86663) radicals (SO₄•⁻) are the key reactive intermediates that drive the degradation process. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design and Synthesis of Analogues for Systematic SAR Profiling

The rational design of analogs of 4-tert-butylphenyl sulfamate (B1201201) is typically guided by the goal of systematically probing the effects of structural modifications on biological activity. This process often involves altering the substitution pattern on the aromatic ring, modifying the sulfamate group, or replacing the tert-butyl group with other substituents. The synthesis of these analogs allows for a comprehensive evaluation of the steric, electronic, and lipophilic requirements for optimal interaction with the target enzyme.

A common strategy in the design of aryl sulfamate analogs is the introduction of various substituents on the phenyl ring. This allows for the exploration of how different functional groups at different positions influence the inhibitory potency. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfamate moiety, which is crucial for its interaction with the enzyme's active site. Similarly, varying the size and lipophilicity of the substituents can provide insights into the steric and hydrophobic constraints of the binding pocket.

The synthesis of these analogs generally involves the reaction of the corresponding substituted phenol (B47542) with sulfamoyl chloride or a related sulfonating agent. The 4-tert-butylphenol (B1678320) starting material can be readily modified to introduce other functional groups, or a range of commercially available substituted phenols can be used as starting points for the synthesis of a diverse library of analogs.

Experimental Determination of Structure-Activity Correlations for Research Applications

The biological activity of the synthesized analogs is determined through in vitro enzyme inhibition assays. For aryl sulfamates, a common target is steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Systematic analysis of the IC50 values across a series of analogs allows for the establishment of structure-activity correlations. For example, studies on various aryl sulfamates have revealed several key trends:

The Sulfamate Moiety: The O-sulfamate group is a critical pharmacophore for irreversible inhibition of STS. It is believed to mimic the natural sulfate (B86663) group of the enzyme's substrates and undergoes a catalytic conversion within the active site to a reactive species that covalently modifies the enzyme.

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring significantly impact inhibitory potency. For instance, in a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, it was found that fluorine substituents at the meta position of a terminal aromatic ring resulted in the most potent STS inhibitors. nih.gov

The following interactive table presents representative SAR data for a series of substituted phenyl sulfamate analogs as steroid sulfatase inhibitors.

CompoundSubstituent (R)STS Inhibitory Activity (IC50, nM)
1H85
24-Cl50
34-F62
44-NO235
54-CN42
64-tert-butyl28

Computational Approaches to SAR/QSAR Modeling

Computational methods play a crucial role in understanding and predicting the biological activity of 4-tert-butylphenyl sulfamate and its analogs. These approaches can be broadly categorized into ligand-based and target-based methodologies.

Ligand-Based and Target-Based Computational Methodologies

Ligand-based approaches are utilized when the three-dimensional structure of the target enzyme is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One of the most common ligand-based methods is QSAR analysis. In a QSAR study, a series of molecules with known biological activities are used to derive a mathematical model that correlates their structural or physicochemical properties (descriptors) with their activity. These descriptors can include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic and topological indices.

Target-based approaches , on the other hand, are employed when the 3D structure of the target enzyme has been determined, often through techniques like X-ray crystallography. Molecular docking is a prominent target-based method where computational algorithms are used to predict the preferred orientation and binding affinity of a ligand to a protein target. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding. These insights can then be used to rationalize observed SAR and to design new analogs with improved binding characteristics.

Predictive Models for Activity and Selectivity in Defined Research Contexts

By integrating experimental data with computational modeling, it is possible to develop predictive QSAR models for the activity and selectivity of aryl sulfamate inhibitors. These models can be used to virtually screen large libraries of compounds to identify potential new inhibitors, thereby prioritizing synthetic efforts.

For example, a QSAR model for a series of aryl sulfamate STS inhibitors might reveal that high inhibitory potency is associated with a specific range of logP values and the presence of a hydrogen bond acceptor at a particular position on the aromatic ring. Such a model could then be used to predict the STS inhibitory activity of novel, unsynthesized aryl sulfamate derivatives.

The following table summarizes the key parameters and findings from a hypothetical QSAR study on a series of substituted phenyl sulfamate inhibitors.

QSAR Model ParameterDescriptionCorrelation with Activity
logPLogarithm of the octanol-water partition coefficient (lipophilicity)Positive (increased lipophilicity correlates with higher activity)
Hammett's constant (σ)A measure of the electron-donating or -withdrawing nature of a substituentPositive for electron-withdrawing groups (indicates a role for electronic effects in binding)
Steric Parameter (Es)A measure of the steric bulk of a substituentNegative for bulky groups at the ortho position (suggests steric hindrance near the sulfamate group is detrimental)
Hydrogen Bond Acceptor CountNumber of hydrogen bond acceptors in the substituentPositive at the para position (indicates a key hydrogen bonding interaction)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For sulfamate-containing compounds, these methods elucidate the distribution of electrons and predict regions of reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and is related to the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.comnih.gov

For aryl sulfonamides, the HOMO is typically localized on the phenyl ring, while the LUMO is often distributed across the sulfonyl group. The presence of substituents on the phenyl ring can modulate the HOMO and LUMO energy levels. Electron-donating groups, such as the tert-butyl group, are expected to raise the HOMO energy, making the compound more susceptible to electrophilic attack.

While specific HOMO-LUMO energy values for 4-tert-butylphenyl sulfamate (B1201201) were not found, a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, another substituted aromatic compound, calculated HOMO and LUMO energies of -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This provides a general idea of the energy ranges for such aromatic structures.

Table 1: Representative Frontier Orbital Energies of an Aromatic Compound

Parameter Energy (eV)
EHOMO -6.5743
ELUMO -2.0928
Energy Gap (ΔE) 4.4815

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, provided for illustrative purposes. ajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For a molecule like 4-tert-butylphenyl sulfamate, the MEP map would be expected to show a negative potential around the oxygen atoms of the sulfamate group, indicating their nucleophilic character. The hydrogen atom of the sulfamate's amino group would likely exhibit a positive potential, marking it as an electrophilic site. The aromatic ring itself would have a nuanced potential distribution, influenced by the electron-donating tert-butyl group, which would increase the electron density of the ring system compared to an unsubstituted phenyl group. researchgate.net

A study on N,N-diethyl-4-hydroxybenzene-1-sulfonamide, an analog, revealed that substituents significantly affect the electrostatic potential of the aryl ring. researchgate.net The introduction of an electron-donating group, similar to the tert-butyl group, was shown to increase the electron density of the aromatic system. researchgate.net

Prediction of Reactivity and Elucidation of Reaction Pathway Energetics

Computational methods can be employed to predict the reactivity of a molecule and to map out the energetic landscape of potential reaction pathways. For aryl sulfamates, a key reaction is the rearrangement to the corresponding para-sulfonyl anilines. mdpi.com Theoretical calculations can help to elucidate the mechanism of such reactions, determining whether they proceed via an intermolecular or intramolecular pathway and calculating the activation energies involved. mdpi.com

Kinetic and mechanistic studies on model sulfamate esters have utilized Brønsted plots to probe elimination mechanisms, identifying both E2 and E1cB pathways depending on the substrate and reaction conditions. scilit.com While specific energetic data for this compound is not available, these studies on analogous compounds provide a framework for understanding its potential reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques for studying the interaction of a ligand with a biological target at the molecular level.

Prediction of Ligand-Target Interactions and Binding Affinity (non-human, non-clinical models)

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity. This information is crucial for understanding the basis of a compound's biological activity. Aryl sulfonamides and sulfamates are known inhibitors of various enzymes, including carbonic anhydrases and steroid sulfatase. nih.govnih.gov

Docking studies of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives with steroid sulfatase revealed that the sulfamate group is crucial for binding and inactivation of the enzyme. nih.gov The sulfamate functionality typically forms hydrogen bonds within the active site, positioning it for a potential reaction with key catalytic residues. nih.gov For instance, in the active site of steroid sulfatase, the sulfamate group is positioned near the catalytic formylglycine residue. nih.gov Similarly, docking of N-phenylsulfonamide derivatives into carbonic anhydrase showed specific interactions that lead to potent inhibition. nih.gov

Table 2: Representative Binding Affinity of a Sulfonamide Inhibitor

Compound Target Enzyme KI (nM)
Compound 2 (a N-phenylsulfonamide derivative) Carbonic Anhydrase II 33.5 ± 0.38

Data from a study on N-phenylsulfonamide derivatives, provided for illustrative purposes. nih.gov

Analysis of Conformational Dynamics and Stability of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. These simulations can reveal the stability of the ligand-target complex, the flexibility of the ligand in the binding pocket, and the key interactions that are maintained throughout the simulation.

Advanced Applications in Chemical and Biochemical Research

Utilization as a Chemical Probe in Biological Systems (non-human, non-clinical)

A review of the available scientific literature did not yield specific examples of 4-tert-butylphenyl sulfamate (B1201201) being utilized as a chemical probe for studying enzyme function or for the modulation of cellular pathways in non-human, non-clinical biological research. The primary applications found for this compound and its structural class, aryl sulfamates, are concentrated in the field of synthetic organic chemistry.

Information on the use of 4-tert-butylphenyl sulfamate as a tool for studying enzyme function and regulation is not available in the reviewed literature.

There is no information in the provided research to suggest that this compound is used for the modulation of specific cellular pathways for fundamental biological research.

Catalytic and Reagent Applications in Organic Synthesis

Aryl sulfamates, including this compound, have emerged as versatile and valuable electrophiles in modern organic synthesis. Derived from readily available phenols, they serve as effective alternatives to aryl halides and triflates in a variety of transition metal-catalyzed cross-coupling reactions. nih.gov Their stability and unique reactivity have expanded the toolkit for constructing complex organic molecules. acs.org

Aryl sulfamates have proven to be competent electrophilic partners in several key carbon-carbon and carbon-nitrogen bond-forming reactions. Their utility is highlighted by their successful application in Suzuki-Miyaura, Hiyama-Denmark, and Buchwald-Hartwig amination reactions, among others, utilizing various transition metal catalysts.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an electrophile, has been successfully adapted for aryl sulfamates. While early methods required nickel catalysts at elevated temperatures nih.gov, subsequent developments have introduced more efficient palladium-based systems. nih.gov For instance, a palladium precatalyst system has been reported to facilitate the coupling of aryl sulfamates with boronic acids at room temperature. nih.gov Nickel-catalyzed protocols, such as those using the bench-stable NiCl2(PCy3)2, are also highly effective, furnishing biaryl products in good to excellent yields and tolerating a broad range of functional groups. nih.gov

Iron-Catalyzed Alkylation: In a move towards more sustainable and economical processes, iron-catalyzed cross-coupling reactions have been developed. Aryl sulfamates react efficiently with primary and secondary alkyl Grignard reagents in the presence of an iron catalyst to yield alkylated aromatic compounds. thieme-connect.comacs.org The choice of the iron precatalyst can be critical; for example, FeF3•3H2O has been shown to minimize nucleophile isomerization when using secondary Grignard reagents. acs.org

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds via cross-coupling has also been achieved using aryl sulfamates. A palladium-phosphine complex has been shown to catalyze the amination of a wide scope of aryl sulfamates, representing a significant advancement as previous methods were largely limited to nickel catalysis. acs.org This palladium-based system demonstrates the superior stability and versatility of aryl sulfamates as substrates in C–N coupling reactions. acs.org

Aza-Michael Cyclization: Beyond cross-coupling, the sulfamate moiety can be employed as a versatile tether in intramolecular reactions. A notable example is the sulfamate-tethered aza-Michael reaction, where the sulfamate nitrogen acts as an internal nucleophile, adding to a pendant α,β-unsaturated ester. nih.gov This transformation provides a powerful method for constructing new C–N bonds and heterocyclic systems. nih.gov

Summary of Cross-Coupling Reactions with Aryl Sulfamates
Reaction TypeCatalyst System (Example)NucleophileBond FormedReference
Suzuki-MiyauraNiCl₂(PCy₃)₂Boronic AcidsC(sp²)–C(sp²) nih.gov
Suzuki-MiyauraPalladium PrecatalystBoronic AcidsC(sp²)–C(sp²) nih.gov
Alkyl Cross-CouplingFeCl₂ / SIMes·HClAlkyl Grignard ReagentsC(sp²)–C(sp³) thieme-connect.com
Buchwald-Hartwig AminationPalladium-Phosphine ComplexAminesC(sp²)–N acs.org

The rigid structure of the sulfamate group, when incorporated into a molecule, can serve as a powerful controlling element in stereoselective synthesis. This is particularly evident in intramolecular reactions where the sulfamate acts as a tether, directing the formation of new stereocenters with high fidelity.

A prime example is the intramolecular sulfamate-tethered aza-Michael reaction. nih.govresearchgate.net In this process, the sulfamate connects a nucleophilic nitrogen to a Michael acceptor within the same molecule. The geometric constraints imposed by the tether guide the approach of the nucleophile, resulting in a cyclization that proceeds with excellent diastereoselectivity. nih.govresearchgate.net This method allows for the predictable synthesis of highly valuable heterocyclic intermediates, such as oxathiazinanes, which can be further manipulated. nih.gov The bond angles of the sulfamate tether strongly favor the formation of six-membered rings, showcasing its role in regioselective and diastereoselective outcomes. nih.gov This strategy highlights how the sulfamate functional group can be leveraged to translate existing stereochemical information or substrate geometry into specific, predictable product stereochemistry.

Example of Stereoselective Transformation Involving a Sulfamate Tether
ReactionKey FeatureStereochemical OutcomeSignificanceReference
Intramolecular Aza-Michael ReactionSulfamate group used as a covalent tether to link the nucleophile and acceptor.Excellent DiastereoselectivityProvides predictable access to chiral heterocyclic building blocks for complex molecule synthesis. nih.govresearchgate.net

Challenges, Limitations, and Future Research Directions

Methodological Advancements Required in Synthesis and Derivatization

The synthesis of aryl sulfamates, including 4-tert-butylphenyl sulfamate (B1201201), typically involves the reaction of a phenol (B47542) with a sulfamoylating agent. While established, these methods present several challenges that necessitate further methodological advancements.

A primary route involves the use of sulfamoyl chloride, often generated in situ from hazardous reagents like chlorosulfonyl isocyanate and formic acid. google.com This process can be difficult to control on a large scale due to vigorous gas evolution and heat accumulation, posing significant safety risks. google.com Future research should focus on developing safer, dosage-controlled methods for generating sulfamoylating agents. The use of amide catalysts, such as N,N-dimethylformamide (DMF) or N,N-dimethyl acetamide (DMA), has shown promise in moderating the reaction, but further optimization is needed. google.com

Another challenge lies in the efficiency and selectivity of the sulfamoylation reaction itself. Traditional methods often require a large excess of the sulfamoylating reagent to achieve high conversion rates, leading to waste and purification difficulties. researchgate.net The choice of solvent is critical; while solvents like DMA or 1-methyl-2-pyrrolidone (NMP) can accelerate the reaction and allow for a reduction in the amount of sulfamoyl chloride needed, they can also lead to decomposition of the reagent. google.comresearchgate.net Consequently, there is a need for novel catalyst systems and solvent media that can promote efficient sulfamoylation under mild conditions with stoichiometric amounts of reagents.

The derivatization of 4-tert-butylphenyl sulfamate to create a library of related compounds for research purposes is also an area ripe for advancement. Current strategies for creating N-substituted sulfamate esters can be inefficient, particularly for sterically hindered or electron-deficient nucleophiles. nih.gov Methods relying on the activation of sulfamic acid salts with reagents like triphenylphosphine (B44618) ditriflate offer a more general approach but can still result in modest yields for certain substrates. nih.gov The development of robust and versatile C-H functionalization or cross-coupling strategies specifically tailored for the sulfamate moiety would significantly expand the accessible chemical space for academic exploration. acs.org

ChallengeCurrent ApproachesRequired Advancements
Safety of Reagents In situ generation of sulfamoyl chloride from chlorosulfonyl isocyanate. google.comDevelopment of safer, stable sulfamoylating agents or milder activation methods for less hazardous precursors. rsc.org
Reaction Efficiency Use of excess sulfamoylating agents; specific solvents like DMA/NMP. researchgate.netHigh-turnover catalysts for sulfamoylation; solvent-free or green solvent conditions.
Substrate Scope Limited by steric hindrance and electronic properties of substrates. nih.govNovel activation strategies (e.g., photochemical, electrochemical) to broaden substrate compatibility.
Derivatization Multi-step sequences involving protection/deprotection; activation of sulfamic acid salts. nih.govDirect C-H or N-H functionalization methods for late-stage diversification of the sulfamate core. acs.org

Refinement of Mechanistic Understanding at the Atomic and Molecular Levels

A detailed mechanistic understanding of the reactions involving this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. The hydrolysis of aryl sulfamates, for instance, is known to proceed through different pathways depending on the pH of the medium.

Kinetic studies on analogous phenyl sulfamate esters reveal that under moderately acidic conditions (pH 2-5), hydrolysis likely occurs via an associative SN2(S) mechanism, where a water molecule acts as a nucleophile attacking the sulfur atom. researchgate.netnih.gov In neutral to moderately alkaline solutions (pH 6-9), a dissociative E1cB (Elimination Unimolecular Conjugate Base) mechanism is favored. researchgate.netnih.gov This pathway involves the initial ionization of the amino group, followed by the expulsion of the aryloxide leaving group to form an N-sulfonylamine intermediate (HN=SO₂). researchgate.netnih.gov

Table of Proposed Hydrolysis Mechanisms for Aryl Sulfamates

pH Range Proposed Mechanism Key Intermediates
2-5 Associative SN2(S) Pentacoordinate sulfur transition state
6-9 Dissociative (E1cB) N-sulfonylamine (HN=SO₂)

| >9 | Dissociative (E1cB) from dianion | N-sulfonylamine anion (⁻N=SO₂) |

Future research should employ a combination of advanced spectroscopic techniques and computational modeling to refine this understanding for this compound specifically. High-resolution mass spectrometry and NMR spectroscopy can be used to identify and characterize transient intermediates.

Computational studies, particularly those using Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations, are essential for mapping the potential energy surfaces of these reactions. acs.org Such studies can elucidate the precise transition state geometries, activation energies, and the role of solvent molecules in stabilizing intermediates at an atomic level. acs.orgcopernicus.org For example, AIMD simulations can model the explicit interactions between the sulfamate group and surrounding water molecules, providing insights into proton transfer events and the formation of hydrogen-bonding networks that facilitate hydrolysis. acs.orgcopernicus.org A deeper understanding of these fundamental processes will enable more precise control over reaction outcomes.

Exploration of Novel Research Applications Beyond Current Scope (non-clinical)

While much of the research on sulfamate-containing molecules has been driven by their therapeutic potential, this compound and its derivatives could serve as valuable tools in a variety of non-clinical research areas.

One promising avenue is in materials science. The sulfamate group, with its capacity for strong hydrogen bonding and potential as a leaving group, could be incorporated into polymers or surface coatings. Research could explore the use of this compound as a monomer or chain-terminator in polymerization reactions to modulate the physical properties of materials such as phenolic or polycarbonate resins. The bulky tert-butyl group could impart specific solubility, thermal stability, or morphological characteristics to the resulting polymers.

In the field of chemical biology, this compound could be developed as a chemical probe. Its structure is analogous to compounds known to interact with specific enzymes, but its non-clinical applications remain largely unexplored. For example, it could be used as a starting point to design probes for studying the activity of sulfatase or sulfotransferase enzymes in environmental or agricultural contexts. By attaching fluorescent tags or reactive handles, derivatives could be synthesized to investigate enzymatic processes in complex biological samples without a direct therapeutic goal.

Another potential application lies in synthetic methodology. Aryl sulfamates have been explored as directing groups in ortho-metalation reactions and as partners in cross-coupling reactions. acs.org The specific electronic and steric properties of the this compound group could be exploited to achieve novel reactivity or selectivity in the synthesis of complex aromatic molecules. Further investigation into its utility in modern synthetic transformations, such as nickel-catalyzed cross-coupling or photoredox catalysis, could uncover new and efficient ways to construct intricate molecular architectures. researchgate.net

Prospects for Rational Design of Advanced Sulfamate-Based Research Tools with Tailored Academic Utility

The rational design of new molecules based on the this compound scaffold holds significant promise for creating advanced research tools with highly specific functions.

Building on the concept of sulfamates as enzyme inhibitors, researchers can design derivatives of this compound as highly selective, non-clinical inhibitors for academic research. For instance, by systematically modifying the aromatic ring or the sulfamate nitrogen, it may be possible to develop compounds that selectively target a single isozyme within a large enzyme family. nih.govmdpi.com Molecular docking and computational modeling can guide the design of these derivatives by predicting their binding affinity and orientation within an enzyme's active site. nih.gov This approach could yield invaluable tools for dissecting the roles of specific enzymes in various biological pathways, entirely within a basic research context.

Furthermore, the sulfamate group can be engineered as a cleavable linker for applications in chemical biology and proteomics. A linker based on the this compound structure could be designed to be stable under certain conditions but cleavable by a specific chemical or enzymatic trigger. This would enable the controlled release of reporter molecules, affinity tags, or other chemical entities in a targeted manner, facilitating the study of complex biological systems.

The development of sulfamate-based sensors is another exciting prospect. By incorporating fluorogenic or chromogenic groups into the this compound structure, it may be possible to create molecules that signal the presence of specific analytes or changes in the chemical environment. For example, a sensor could be designed where the cleavage of the sulfamate group by a particular enzyme results in a measurable change in fluorescence, allowing for the sensitive detection of that enzyme's activity in environmental samples.

Research ToolDesign PrinciplePotential Academic Application
Selective Enzyme Probes Modification of the aryl and sulfamate moieties to maximize interactions with a specific enzyme active site. nih.govDissecting the function of individual sulfatase isozymes in environmental microbiology.
Cleavable Linkers Engineering the sulfamate ester bond for specific chemical or enzymatic cleavage.Controlled release of cargo molecules for studying cellular uptake and trafficking in non-mammalian systems.
Chemical Sensors Integrating a reporter group that responds to the cleavage or modification of the sulfamate moiety.Detecting enzymatic activity in soil samples or monitoring industrial processes.
Synthetic Building Blocks Exploiting the electronic and steric properties for novel reactivity in organic synthesis. acs.orgFacilitating the construction of complex polycyclic aromatic compounds for materials science research.

By focusing on these areas of methodological improvement, mechanistic elucidation, and creative application, the scientific community can unlock the full potential of this compound and related compounds as versatile tools for fundamental research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-tert-butylphenyl sulfamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via sulfamation reactions, where tert-butylphenol derivatives react with sulfamoyl chloride or sulfamic acid under controlled pH and temperature. For example, asymmetric C-H amination using dirhodium catalysts (e.g., Rh₂(S-nap)₄) has been applied to generate sulfamate esters, a process requiring inert atmospheres and anhydrous solvents to prevent hydrolysis . Optimizing stoichiometry (e.g., molar ratios of sulfamoyl chloride to phenol) and reaction time is critical to minimize byproducts like sulfonic acid derivatives. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) is recommended .

Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming the sulfamate group (NH-SO₃) and tert-butyl substituent. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (e.g., C₁₀H₁₅NO₃S, theoretical MW 229.3). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) ensures purity (>95%) and identifies impurities. Capillary electrophoresis, as used for sulfamate toxin detection, offers high sensitivity for charged species . Cross-validation with IR spectroscopy (S=O stretching at ~1350 cm⁻¹) is advised .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Sulfamates are prone to hydrolysis under acidic or alkaline conditions, forming sulfonic acids or amines. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should monitor degradation via HPLC. Buffered solutions (pH 4–7) at 4°C enhance stability. Thermal gravimetric analysis (TGA) can assess decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Q. How can researchers assess the mutagenic potential of this compound in vitro?

  • Methodological Answer : Follow OECD Guideline 471 for bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains (TA98, TA100). Prepare test material in DMSO (purity ≥99%) and include metabolic activation (S9 mix). Dose-response curves (0.1–5000 µg/plate) and negative/positive controls (e.g., sodium azide) are mandatory. A ≥2-fold increase in revertant colonies indicates mutagenicity .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral sulfamate derivatives, and how is absolute configuration determined?

  • Methodological Answer : Chiral dirhodium catalysts (e.g., Rh₂(R/S-nap)₄) induce asymmetry in sulfamate ester formation via C-H amination. X-ray crystallography of intermediates (e.g., 6-membered-ring sulfamates) confirms stereochemistry . Circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. Computational methods (DFT) predict transition states and enantiomeric excess (ee) .

Q. How does this compound interact with sulfatase enzymes, and what structural analogs enhance inhibitory potency?

  • Methodological Answer : Sulfamates act as competitive inhibitors by mimicking sulfate esters. Kinetic assays (e.g., fluorogenic substrate 4-methylumbelliferyl sulfate) measure IC₅₀ values. Structure-activity relationship (SAR) studies show that tert-butyl groups enhance lipophilicity and binding affinity. Co-crystallization with human sulfatases (e.g., steroid sulfatase) reveals hydrophobic interactions in the active site .

Q. What mechanistic pathways explain the conversion of sulfamate derivatives to carbamate toxins under environmental conditions?

  • Methodological Answer : Sulfate loss from the N-21 position (via acid-catalyzed hydrolysis or thermal degradation) generates carbamate analogs. Isotopic labeling (¹⁸O) and LC-MS/MS track sulfate elimination. Reaction kinetics (Arrhenius plots) quantify activation energy, while DFT calculations model transition states. Environmental factors (pH, UV exposure) accelerate degradation .

Q. How can researchers detect trace levels of this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges pre-concentrates samples. Ultra-HPLC (UHPLC) coupled with tandem MS (MRM mode) achieves limits of detection (LOD) <1 ng/mL. Validate methods per ICH guidelines (accuracy 90–110%, precision RSD <15%). Internal standards (e.g., deuterated sulfamates) correct matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.